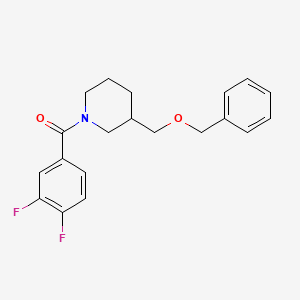

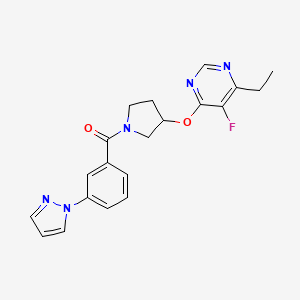

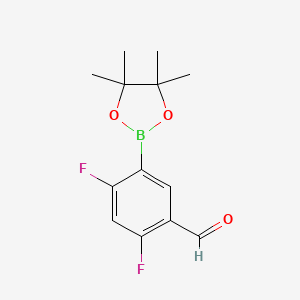

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with similar structures, such as furan-2-yl(phenyl)methanone derivatives, have been synthesized and studied for their in vitro protein tyrosine kinase inhibitory activity . These compounds have unique structures and varied pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds, like furan-2-yl(phenyl)methanone derivatives, involves established methods based on 1H-NMR, 13C-NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis can be performed, supplemented by a Hirshfeld surfaces analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes, including protein tyrosine kinase inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various methods. For example, the storage temperature, purity, and physical form of (5-Bromofuran-2-yl)(pyrrolidin-1-yl)methanone were determined .Aplicaciones Científicas De Investigación

Protein Tyrosine Kinase Inhibitor

This compound has been found to exhibit promising in vitro protein tyrosine kinase inhibitory activity . Protein tyrosine kinases play a crucial role in cell function regulation, including cellular functions like proliferation, growth, differentiation, and death .

Anticancer Agent

Given its protein tyrosine kinase inhibitory activity, this compound could potentially be used as an anticancer agent . Dysfunctional growth factor receptor tyrosine kinases are found in a variety of tumor types, leading to inappropriate mitogenic signaling .

Treatment for B Cell-Related Disorders

The compound, also known as TAK-659, targets protein kinase BTK (Bruton’s tyrosine kinase), which plays a critical role in the development of B cells. Therefore, it could be used in the treatment of B cell-related disorders , such as lymphoma and chronic lymphocytic leukemia.

Antimicrobial Activity

Benzofuran derivatives, which this compound is a part of, have been found to exhibit antimicrobial activity . This suggests potential use in combating various microbial infections .

Antioxidant Properties

Benzofuran derivatives have also been found to have antioxidant properties . This could make the compound useful in neutralizing harmful free radicals in the body .

Enzyme Inhibitory Activity

The compound could potentially be used as an enzyme inhibitor . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. Since blocking an enzyme’s activity can kill a pathogen or correct a metabolic imbalance, many drugs are enzyme inhibitors .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(5-bromofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2S/c16-13-7-6-12(20-13)14(19)18-9-8-17-15(18)21-10-11-4-2-1-3-5-11/h1-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZMKLZOHMELQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2988319.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2988329.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2988336.png)